(2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid
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Overview
Description
(2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxybenzaldehyde and 2-methylpropanoic acid.
Grignard Reaction: The 3-ethoxybenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form an intermediate alcohol.
Oxidation: The intermediate alcohol is then oxidized to form the corresponding ketone.
Asymmetric Reduction: The ketone undergoes an asymmetric reduction to introduce the chiral center, resulting in this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of chiral catalysts to enhance the enantioselectivity of the asymmetric reduction step.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions: (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
(2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2S)-2-Methyl-3-phenylpropanoic acid: Similar structure but lacks the ethoxy group.
(2S)-3-(3-Methoxyphenyl)-2-methylpropanoic acid: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness:
- The presence of the ethoxy group in (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid imparts unique chemical properties and reactivity compared to its analogs.
- The chiral center in the compound allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(2S)-3-(3-ethoxyphenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-15-11-6-4-5-10(8-11)7-9(2)12(13)14/h4-6,8-9H,3,7H2,1-2H3,(H,13,14)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHHNVSYSLFAJR-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C[C@H](C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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